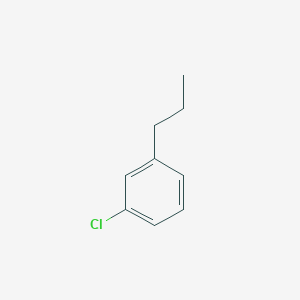
1-Chloro-3-propylbenzene
描述
1-Chloro-3-propylbenzene is an organic compound with the molecular formula C9H11Cl. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a propyl group at the third position on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
1-Chloro-3-propylbenzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- Friedel-Crafts Alkylation:
Reactants: Benzene, 1-chloropropane
Catalyst: Aluminum chloride (AlCl3)
Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures
:Reaction: C6H6+CH3CH2CH2ClAlCl3C6H5CH2CH2CH3+HCl
Another method involves the Friedel-Crafts acylation followed by reduction. This two-step process includes:
-
Friedel-Crafts Acylation
Reactants: Benzene, propionyl chloride
Conditions: Anhydrous conditions
:Reaction: C6H6+CH3CH2COClAlCl3C6H5COCH2CH3+HCl
-
Reduction
Reactants: 1-Phenyl-1-propanone
Catalyst: Hydrogen (H2), Palladium on carbon (Pd/C)
Conditions: High pressure and temperature
:Reaction: C6H5COCH2CH3+H2Pd/CC6H5CH2CH2CH3
化学反应分析
1-Chloro-3-propylbenzene undergoes various chemical reactions, including:
-
Electrophilic Aromatic Substitution
Reactions: Nitration, sulfonation, halogenation
Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid (H2SO4) for sulfonation; bromine (Br2) and iron(III) bromide (FeBr3) for bromination
Products: 1-Chloro-3-propyl-4-nitrobenzene, 1-Chloro-3-propylbenzenesulfonic acid, 1-Chloro-3-propyl-4-bromobenzene
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Products: Carboxylic acids, ketones
-
Reduction
Reagents: Hydrogen (H2), Palladium on carbon (Pd/C)
Products: Alkanes
科学研究应用
1-Chloro-3-propylbenzene is used in various scientific research applications, including:
-
Chemistry
Synthesis of Polysubstituted Benzenes: Used as an intermediate in the synthesis of more complex aromatic compounds.
Study of Reaction Mechanisms: Used to study electrophilic aromatic substitution and other reaction mechanisms.
-
Biology
Biochemical Studies: Used as a model compound to study the effects of chlorinated aromatic compounds on biological systems.
-
Medicine
Pharmaceutical Research: Used as a starting material for the synthesis of pharmaceutical compounds.
-
Industry
Production of Specialty Chemicals: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-3-propylbenzene in electrophilic aromatic substitution involves the following steps:
-
Formation of the Arenium Ion
- The aromatic ring attacks the electrophile, forming a positively charged arenium ion intermediate.
-
Deprotonation
- The arenium ion loses a proton, restoring the aromaticity of the benzene ring and forming the substituted product.
相似化合物的比较
1-Chloro-3-propylbenzene can be compared with other similar compounds, such as:
-
1-Chloro-2-propylbenzene
- Similar structure but with the propyl group at the second position.
- Different reactivity and physical properties due to the position of the substituents.
-
1-Chloro-4-propylbenzene
- Similar structure but with the propyl group at the fourth position.
- Different reactivity and physical properties due to the position of the substituents.
-
1-Bromo-3-propylbenzene
- Similar structure but with a bromine atom instead of chlorine.
- Different reactivity due to the different halogen atom.
-
1-Chloro-3-methylbenzene
- Similar structure but with a methyl group instead of a propyl group.
- Different reactivity and physical properties due to the different alkyl group.
属性
IUPAC Name |
1-chloro-3-propylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBDQUQDFWSKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433086 | |
| Record name | 1-chloro-3-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57430-24-7 | |
| Record name | 1-chloro-3-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B7819177.png)
![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B7819179.png)
![2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid](/img/structure/B7819191.png)
![(2R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B7819195.png)
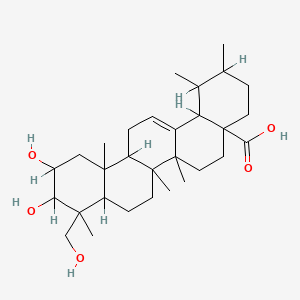
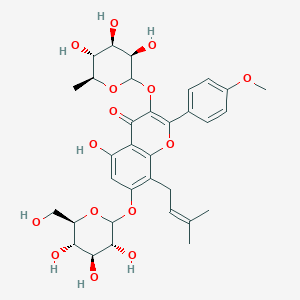
![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B7819233.png)
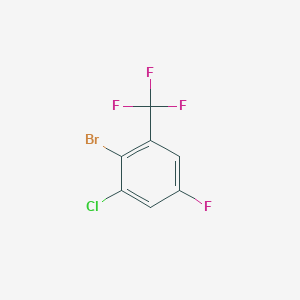
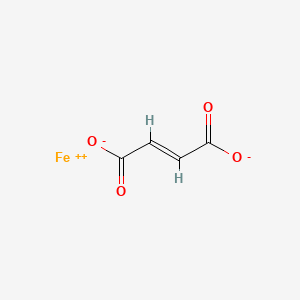
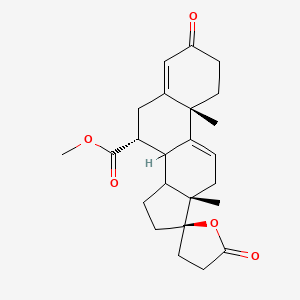
![sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B7819255.png)
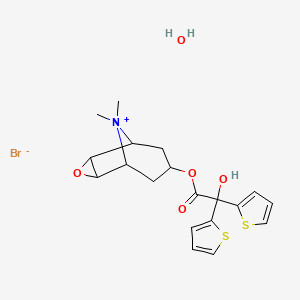
![sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B7819260.png)
![sodium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B7819267.png)
